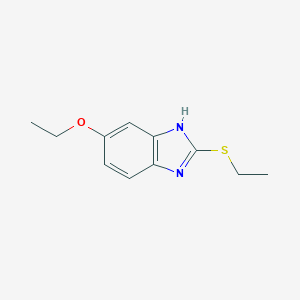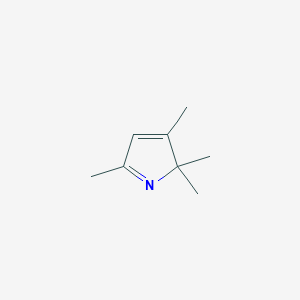
2,2,3,5-tetramethyl-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,5-tetramethyl-2H-pyrrole, also known as TMP, is a heterocyclic organic compound with a pyrrole ring. It has been widely used in scientific research due to its unique chemical properties. TMP has a strong electron-donating ability and can form stable radicals, making it useful in various applications such as organic synthesis, polymer chemistry, and materials science.
Mecanismo De Acción
2,2,3,5-tetramethyl-2H-pyrrole has a strong electron-donating ability and can form stable radicals. In biological systems, 2,2,3,5-tetramethyl-2H-pyrrole can trap free radicals and prevent oxidative damage to cells. In organic synthesis, 2,2,3,5-tetramethyl-2H-pyrrole can act as a nucleophile and participate in various reactions such as Michael addition and aldol condensation. In polymer chemistry, 2,2,3,5-tetramethyl-2H-pyrrole can initiate polymerization reactions by forming radicals.
Efectos Bioquímicos Y Fisiológicos
2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various biological systems. In addition, 2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antitumor properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,3,5-tetramethyl-2H-pyrrole in lab experiments include its strong electron-donating ability, its ability to form stable radicals, and its versatility in various applications. However, 2,2,3,5-tetramethyl-2H-pyrrole has some limitations, including its high cost and the difficulty in handling and storing it due to its air and moisture sensitivity.
Direcciones Futuras
1. Development of new synthesis methods for 2,2,3,5-tetramethyl-2H-pyrrole that are more efficient and cost-effective.
2. Investigation of the potential of 2,2,3,5-tetramethyl-2H-pyrrole as a drug candidate for various diseases.
3. Development of new applications of 2,2,3,5-tetramethyl-2H-pyrrole in materials science, such as the synthesis of new polymers and materials with unique properties.
4. Investigation of the mechanism of action of 2,2,3,5-tetramethyl-2H-pyrrole in biological systems and its potential as a therapeutic agent.
5. Development of new derivatives of 2,2,3,5-tetramethyl-2H-pyrrole with improved properties and functionality.
Métodos De Síntesis
2,2,3,5-tetramethyl-2H-pyrrole can be synthesized by various methods, including the reaction of 2,3,5-trimethylpyrrole with formaldehyde, the reaction of acetone with ammonia and formaldehyde, and the reaction of 2,3-butanedione with ammonia. The most commonly used method is the reaction of 2,3,5-trimethylpyrrole with formaldehyde, which yields a high purity of 2,2,3,5-tetramethyl-2H-pyrrole.
Aplicaciones Científicas De Investigación
2,2,3,5-tetramethyl-2H-pyrrole has been widely used in scientific research due to its unique chemical properties. It has been used as a spin trap for detecting free radicals in biological systems, as a building block in the synthesis of organic compounds, and as a polymerization initiator in polymer chemistry. 2,2,3,5-tetramethyl-2H-pyrrole has also been used as a fluorescent probe for detecting metal ions and as a stabilizer for metal nanoparticles.
Propiedades
Número CAS |
122546-85-4 |
|---|---|
Nombre del producto |
2,2,3,5-tetramethyl-2H-pyrrole |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2,2,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5H,1-4H3 |
Clave InChI |
YHOVCFFJKMVLTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC1(C)C)C |
SMILES canónico |
CC1=CC(=NC1(C)C)C |
Sinónimos |
2H-Pyrrole,2,2,3,5-tetramethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



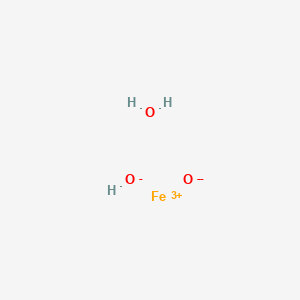
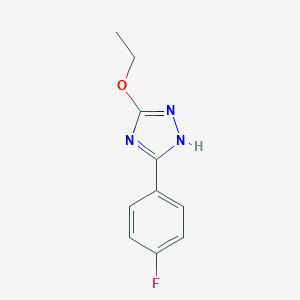
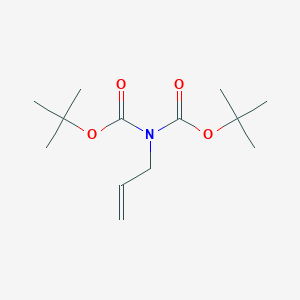
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
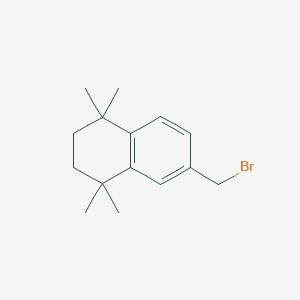
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
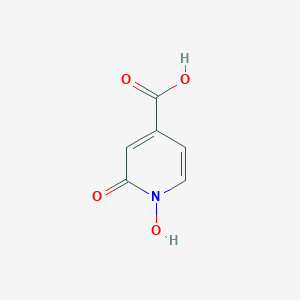
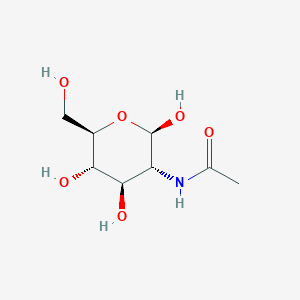
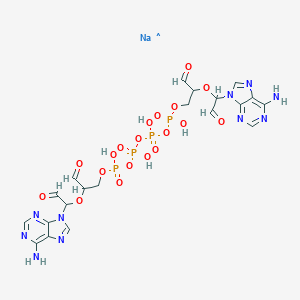
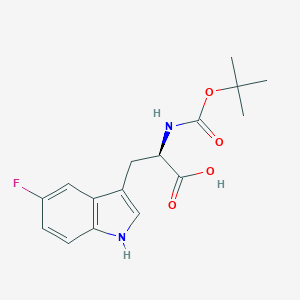
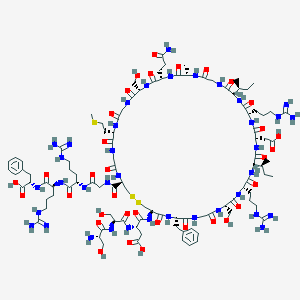
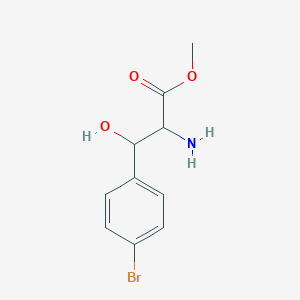
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
